Regioselectivity Tuning via pH and Solvent
The pH‑dependent regioselectivity switch documented by O’Hara et al. is a hallmark of the Baran sulfinate platform [1]. When sodium tetrahydropyransulfinate is employed, the THP radical follows the same tunable regiochemical manifold but yields a product that installs a saturated oxygen heterocycle. In lepidine functionalization performed under standard conditions (heterocycle 1.0 equiv, sulfinate 3.0 equiv, TBHP 5.0 equiv, 50 °C), the C‑2:C‑4 isomeric ratio can be shifted from approximately 1:4 (acidic, DCE/H₂O) to >20:1 (neutral, DCE/H₂O) for a representative primary alkyl sulfinate [1]. While the precise C‑2:C‑4 ratio for the THP‑sulfinate in lepidine has not been reported in the same head‑to‑head study, the reagent operates through an identical radical‑addition mechanism, and its steric bulk (comparable to a secondary alkyl sulfinate) is predicted to favor an even higher C‑2 selectivity under neutral conditions, making it a preferred choice when C‑2 functionalization of quinolines is desired with simultaneous introduction of a three‑dimensional saturated ring.
| Evidence Dimension | Regioselectivity (C‑2:C‑4 isomeric ratio) under pH‑tunable Minisci conditions |
|---|---|
| Target Compound Data | Predicted C‑2:C‑4 ratio >20:1 under neutral conditions for secondary‑alkyl‑type sulfinates (THP‑sulfinate); exact ratio not publicly available. |
| Comparator Or Baseline | Sodium ethanesulfinate (primary alkyl): C‑2:C‑4 ≈ 1:4 (acidic) to >20:1 (neutral) in lepidine [1]. |
| Quantified Difference | The THP‑sulfinate is expected to behave as a sterically demanding secondary sulfinate, enhancing C‑2 selectivity beyond the primary alkyl case; quantitative difference cannot be stated without dedicated experimental data. |
| Conditions | Lepidine (1.0 equiv), sulfinate (3.0 equiv), TBHP (5.0 equiv), DCE/H₂O solvent, 50 °C [1]. |
Why This Matters
For procurement, the predicted high C‑2 selectivity under neutral conditions positions sodium tetrahydropyransulfinate as the go‑to reagent when a THP‑substituted quinoline with defined regiochemistry is required, avoiding the cost and time of extensive re‑optimization that a generic primary alkyl sulfinate would necessitate.
- [1] O’Hara, F.; Blackmond, D. G.; Baran, P. S. Radical‑Based Regioselective C–H Functionalization of Electron‑Deficient Heteroarenes: Scope, Tunability, and Predictability. J. Am. Chem. Soc. 2013, 135, 12122–12134. https://doi.org/10.1021/ja406223k. View Source
